Cyclopeptine

Description

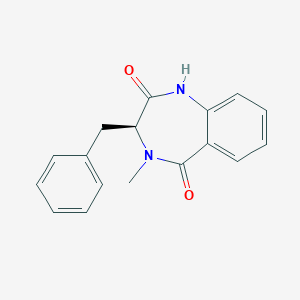

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNKZMAMGACTL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965124 | |

| Record name | 3-Benzyl-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50886-63-0 | |

| Record name | Cyclopeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50886-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopeptine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050886630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF63NR5JR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Cyclopeptine and Analogues

Total Synthesis Approaches for Cyclopeptine and Cyclopeptide Alkaloids

Total synthesis efforts for this compound and other cyclopeptide alkaloids focus on assembling the entire molecular structure from simpler precursors. These strategies often involve the formation of amide bonds to create the peptide chain, followed by a critical cyclization step to form the macrocycle. The synthesis of cyclopeptide alkaloids, which often contain unique structural elements like cyclophanes with polyamide units, requires specific methodologies to overcome inherent synthetic challenges nih.govresearchgate.net. New strategies have been developed to address difficulties such as the formation of strained paracyclophanes rsc.orgrsc.org.

Enantioselective and Regioselective Methodologies

Achieving control over stereochemistry (enantioselectivity) and the site of reaction (regioselectivity) is paramount in the synthesis of this compound and its analogues, as the biological activity of these molecules is highly dependent on their precise three-dimensional structure. Stereocontrolled and regioselective synthetic approaches are essential for the diverse construction of cyclopeptide alkaloids nih.govdntb.gov.ua. For instance, the synthesis of cyclopeptide alkaloids containing an endocyclic aryl-alkyl ether bond has been achieved using strategies featuring intramolecular SNAr reactions, where the N-terminal protective group plays a crucial role in the success of the strategy nih.gov. The stereochemistry of certain cyclopeptide alkaloids has been determined using a combination of techniques including NMR studies and enantioselective gas chromatography, guiding synthetic efforts towards specific stereoisomers acs.org. Challenges remain, offering opportunities for the application of catalytic enantioselective organometallic reactions rsc.orgrsc.org.

Challenges in Macrocyclization and Conformational Control

Macrocyclization, the formation of the cyclic structure, is often the most challenging step in the synthesis of cyclopeptides. This process is entropically unfavorable, as it requires bringing the reactive termini of a linear peptide into proximity, and it can be complicated by competing intermolecular oligomerization reactions rsc.orgnih.govbaranlab.org. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular reactions rsc.orgpeptide.commdpi.com. The formation of strained ring systems, such as the 13-, 14-, and 15-membered macrocycles found in cyclopeptide alkaloids, presents significant enthalpic challenges related to ring strain in the transition state nih.govresearchgate.netbaranlab.org.

Controlling the conformation of cyclic peptides is also critical, as their biological properties are closely linked to their three-dimensional shape nih.govrhhz.netresearchgate.net. The presence of certain amino acids, such as proline, can significantly influence the conformation of cyclopeptides, potentially leading to the formation of multiple isomers rhhz.net. Strategies to induce turn structures in linear precursors can help preorganize the peptide for cyclization nih.gov. The incorporation of structural elements that act as conformational control elements can lock macrocycles into specific conformations in solution, which can be beneficial for optimizing their properties sigmaaldrich.com.

The yield of head-to-tail cyclized peptides can be significantly influenced by the sequence of the linear peptide precursor peptide.com. For example, in the synthesis of reniochalistatin E, the macrocyclization step was a significant challenge, and the presence of proline residues contributed to the appearance of multiple conformational isomers rhhz.net.

Design and Chemical Synthesis of Cyclopeptide Derivatives and Analogues

The design and synthesis of cyclopeptide derivatives and analogues are crucial for exploring their chemical space and developing compounds with tailored properties. This involves modifying the amino acid sequence, incorporating non-proteinogenic building blocks, or altering the cyclization strategy.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of linear peptide precursors that are subsequently cyclized to form cyclic peptides wikipedia.orgacs.orgresearchgate.netnih.govmdpi.com. SPPS allows for the rapid assembly of a peptide chain on an insoluble polymer support wikipedia.org. The peptide chain is typically built from the C-terminus to the N-terminus by the sequential addition of protected amino acids wikipedia.orgbachem.com. Different protecting group strategies, such as Boc/benzyl (B1604629) and Fmoc/tert-butyl, are employed in SPPS wikipedia.org. Fmoc-based SPPS is commonly used for synthesizing linear precursors of cyclopeptides mdpi.comresearchgate.net. Resins like 2-chlorotrityl chloride (2-CTC) resin are often used in SPPS for cyclic peptide synthesis due to their advantages in suppressing racemization and allowing mild cleavage conditions mdpi.com. SPPS can be used to synthesize linear peptides that are later cyclized in solution, or in some cases, cyclization can be performed directly on the solid support wikipedia.orgnih.gov. Automated SPPS systems can facilitate the rapid synthesis of cyclic peptides chemrxiv.orgcharnwooddiscovery.com.

Solution-Phase Cyclization and Macrocyclization Techniques

While SPPS is effective for synthesizing linear peptides, the final macrocyclization step is frequently carried out in solution phase wikipedia.orgacs.orgnih.govmdpi.com. Solution-phase cyclization involves the formation of an amide bond (lactamization) between the N-terminus and C-terminus of the linear peptide precursor, or between reactive side chains peptide.comnih.gov. This is typically performed under high dilution conditions to minimize intermolecular reactions and promote intramolecular cyclization rsc.orgpeptide.commdpi.com. Various coupling reagents are used to facilitate amide bond formation in solution-phase cyclization wikipedia.org.

Alternatively, cyclization can be performed on the solid support after the linear peptide has been assembled wikipedia.orgnih.gov. On-resin cyclization strategies can offer advantages in purification, as open-chain by-products remain attached to the resin rsc.org. Techniques like native chemical ligation (NCL) can also be employed for peptide macrocyclization, often involving the reaction of an N-terminal cysteine residue rsc.orgnih.govrsc.org. Click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for macrocyclization, allowing the formation of triazole-containing cyclic peptide analogues nih.govrsc.orgqyaobio.com. This approach can be used for both solution-phase and on-resin cyclization rsc.org. Other methods include the formation of thioether bridges, imine-based cyclizations, and multicomponent reactions rsc.org.

Incorporation of Unnatural Amino Acids and Structural Scaffolds

The incorporation of unnatural amino acids (non-canonical amino acids) and various structural scaffolds is a key strategy for designing cyclopeptide derivatives and analogues with enhanced or novel properties nih.govdntb.gov.uarsc.orgcharnwooddiscovery.comqyaobio.comacs.org. Unnatural amino acids can introduce diverse chemical functionalities, alter conformational flexibility, and improve metabolic stability or cell permeability rsc.orgcharnwooddiscovery.comnih.govresearchgate.net. For example, the incorporation of N-methylated amino acids can influence the conformation and properties of cyclic peptides researchgate.netnih.gov. Thiazole and rigid isoindolinone fragments have been incorporated into cyclic peptide analogues to study their influence on bioactivity and conformation nih.gov.

Structural scaffolds can be used to constrain the peptide backbone, induce specific secondary structures, or serve as attachment points for cyclization. Multicomponent reactions, such as the Ugi reaction, can be employed with appropriate scaffolds to generate cyclic peptides, including sidechain-to-sidechain cyclized peptides qyaobio.comacs.org. The use of linkers, such as the diaminonicotinic acid (DAN) linker in automated SPPS, can control chain elongation and facilitate on-resin cyclization chemrxiv.org. The incorporation of non-proteinogenic amino acids and other non-peptide components allows for the creation of structurally complex variants with unparalleled properties rsc.org.

Retro-inverso Modifications for Conformational and Stereochemical Diversity

Retro-inverso modifications represent a significant strategy in peptide chemistry to alter the backbone structure while aiming to preserve the spatial arrangement of side chains, thereby influencing conformational and stereochemical diversity. This modification involves reversing the direction of the peptide sequence and inverting the chirality of the amino acid residues wikipedia.orgnih.govnih.govuni.luzhanggroup.org. Specifically, a retro-inverso analogue of a peptide with the sequence R1-R2-...-Rn would have the sequence D-Rn-...-D-R2-D-R1, where the peptide bonds are also formally reversed.

The fundamental concept behind retro-inverso modification is to create a peptidomimetic that presents the amino acid side chains in a topology similar to the parent peptide, despite the reversed amide bond orientation wikipedia.orgnih.gov. When viewed in an extended conformation, the side chains of a retro-inverso peptide can be superimposable with those of the parent L-peptide, although the amide bonds and N/C terminal groups are inverted nih.gov. This inverted chirality also confers enhanced stability against enzymatic degradation by endogenous proteases, potentially increasing half-life and bioavailability nih.govnih.govuni.lu.

While the side chain topology is largely retained, the altered orientation of the amide groups in retro-inverso analogues can lead to different backbone conformations compared to the original peptides wikipedia.org. This conformational difference is crucial as the three-dimensional structure of a peptide is intimately linked to its biological activity, particularly in interactions with biological targets wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.org. Studies on various cyclic peptides and their retro-inverso analogues have shown that the ring conformations may or may not match those of the parent structures wikipedia.org.

The retro-inverso modification can be employed to explore conformational space and introduce stereochemical diversity, potentially leading to novel structures with altered or improved properties. For instance, the retro-inverso modification has been suggested to allow a higher degree of three-dimensional diversity compared to normal peptides wikipedia.orgwikipedia.orgwikipedia.org. This is particularly relevant for designing cyclic peptides that mimic important secondary structure elements such as beta-turns wikipedia.orgwikipedia.orgwikipedia.org.

However, the extent to which a retro-inverso analogue can mimic the conformation and biological activity of the parent peptide is not always predictable and depends on the specific sequence and the importance of backbone amide interactions with the target nih.govnih.gov. For example, a cyclic retro-inverso analogue of OGP(10-14) was found to be at least as potent as the parent peptide novoprolabs.com. In contrast, retro-inverso analogues of somatostatin (B550006) and PTH(1-11) have shown reduced biological activity, which has been attributed, in part, to differences in backbone conformation, such as the absence of an alpha-helical structure in the case of the PTH analogue wikipedia.orgnih.govnih.gov.

Partially modified retro-inverso peptides, where only a portion of the sequence undergoes the retro-inverso modification, can also be synthesized to fine-tune conformational properties and introduce diversity wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. This often involves the incorporation of gem-diaminoalkyl residues and malonyl or 2-substituted malonyl residues nih.gov. The synthesis of such analogues, particularly incorporating the gem-diaminoalkyl residue, has historically presented synthetic challenges, although methods utilizing reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (TIB) have facilitated their preparation nih.gov.

Illustrative Comparison of Peptide and Retro-Inverso Analogue (Conceptual)

| Feature | Parent Peptide (L-amino acids) | Retro-inverso Analogue (D-amino acids) |

| Sequence Direction | N-terminus to C-terminus | C-terminus to N-terminus (formal) |

| Amino Acid Chirality | L | D |

| Amide Bond Orientation | -CO-NH- | -NH-CO- (formal) |

| Side Chain Topology | Retained | Retained |

| Backbone Conformation | Specific to sequence and environment | Can differ from parent peptide |

| Enzymatic Stability | Generally lower | Generally higher |

Observed Conformational Outcomes in Retro-inverso Analogues (Examples from Literature)

| Parent Peptide / Analogue | Observation | Reference |

| Somatostatin analogues | Retro-inverso analogue showed reduced activity, potentially due to conformation. | wikipedia.orgnih.govnih.gov |

| OGP(10-14) analogue | Cyclic retro-inverso analogue was at least as potent as parent. | novoprolabs.com |

| PTH(1-11) analogue | Retro-inverso analogue showed reduced activity, potentially lacking α-helix. | nih.govnih.gov |

| Cyclic Tetrapeptides | Retro-inverso modification suggested to allow higher 3D diversity. | wikipedia.orgwikipedia.orgwikipedia.org |

Structure Activity Relationship Sar Studies and Rational Design of Cyclopeptine Analogues

Elucidation of Qualitative and Quantitative SAR for Cyclopeptides

Qualitative and quantitative SAR studies for cyclic compounds like Cyclopeptine involve examining how variations in the macrocyclic structure, the nature and arrangement of substituents (analogous to amino acids in peptides), and functional groups influence biological effects. While specific quantitative SAR data for this compound is not available in the provided context, general principles from cyclopeptide research can be applied conceptually.

Impact of Amino Acid Sequence, Chirality, and Side Chain Composition

In traditional cyclopeptides, the sequence, chirality, and side chain composition of the constituent amino acids are primary determinants of activity. mdpi.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net For this compound, which is not a peptide composed of alpha-amino acids, the analogous elements are the substituents on the core structure and the inherent chirality of the molecule. This compound possesses a benzyl (B1604629) group at position 3 and a methyl group at position 4 of the benzodiazepine (B76468) core. nih.gov The nature, position, and stereochemistry (chirality) of these substituents, and any others introduced in analogues, would be expected to play a significant role in defining the molecule's interaction with a biological target. Studies on other molecules demonstrate that even subtle changes in side chain structure or chirality can drastically alter biological activity. researchgate.netresearchgate.net

Principles of Rational Design and Optimization for Cyclopeptide Therapeutics

Rational design of cyclic compounds, including potential this compound analogues, involves using structural and biological information to guide the synthesis of new molecules with desired characteristics. This approach aims to optimize activity, selectivity, and pharmacokinetic properties. eurpepsoc.comfrontiersin.orgnih.govmdpi.comrsc.orgmdpi.comrsc.orgnih.govnih.govacs.orgnih.govacs.orgbakerlab.orgmdpi.comnih.govresearchgate.netekb.eg

Strategies for Enhancing Metabolic Stability and Systemic Bioavailability

A major challenge for peptide and cyclic peptide-based therapeutics is often poor metabolic stability and low bioavailability. wuxiapptec.comeurpepsoc.comfrontiersin.orgnih.govnih.govacs.org Strategies to address these limitations in cyclic peptides can be conceptually applied to this compound analogues. These include backbone modifications, the incorporation of non-canonical amino acids (analogous to introducing non-standard chemical moieties in this compound), and optimization of cyclization (relevant to the stability of the benzodiazepine core). wuxiapptec.commdpi.comresearchgate.netnih.gov Increasing lipophilicity through appropriate substitutions can sometimes enhance membrane permeability and thus bioavailability, although this needs to be balanced with solubility. wuxiapptec.comnih.govacs.org Computational methods can also play a role in predicting and optimizing these properties. frontiersin.orgacs.org

Targeted Design of Cyclopeptide Inhibitors and Modulators

Rational design can be employed to create this compound analogues that act as targeted inhibitors or modulators of specific biological pathways or proteins. This involves understanding the structure of the intended biological target and designing molecules that can bind with high affinity and selectivity. frontiersin.orgmdpi.comrsc.orgnih.govacs.orgbakerlab.orgmdpi.comnih.gov Techniques such as structure-based design, computational modeling, and the use of structural templates from known ligands can guide the modification of the this compound scaffold to optimize interactions with the target site. frontiersin.orgmdpi.comnih.govnih.govacs.orgbakerlab.org While no specific biological target for this compound was identified in the provided search results, the principles of targeted design are universally applicable to developing cyclic molecules with specific biological functions.

Advanced Analytical and Computational Methodologies in Cyclopeptide Research

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

High-resolution spectroscopic methods provide detailed insights into the atomic arrangement, bonding, and three-dimensional structure of cyclopeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Advanced Variants)

NMR spectroscopy is a primary tool for determining the structure and conformation of cyclic peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for assigning resonances, establishing connectivity between amino acid residues, and determining inter-proton distances, which are critical for conformational analysis rsc.orgmdpi.commdpi.com. Specialized NMR techniques, including those utilizing the Nuclear Overhauser effect (NOE), help in measuring amide bonds and assigning amino acid residue connectivities rsc.org. Variable temperature NMR spectroscopy can provide information on the presence of intramolecular hydrogen bonds and secondary structures uwo.ca. The combination of NMR data with computational methods, such as molecular dynamics simulations, allows for the calculation of solution structures and the assessment of conformational flexibility mdpi.commdpi.comacs.org. For instance, NOE cross-peak intensities can be used to calculate interproton distances, and J-coupling constants can help determine dihedral angles, both of which serve as restraints in structure calculations mdpi.com. 1D and 2D NMR data, often combined with mass spectrometry data, are used to deduce the molecular formula and planar structure of cyclopeptide derivatives researchgate.netmdpi.com.

High-Resolution Mass Spectrometry (MS/MS, HRESIMS, LC-MS/MS)

Mass spectrometry is indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of cyclic peptides, aiding in their identification and structural characterization rsc.orgijpsjournal.comresearchgate.net. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass of the intact molecule, allowing for the calculation of its elemental composition mdpi.com. Tandem mass spectrometry (MS/MS or MS^n) involves fragmenting the peptide ions and analyzing the resulting fragments to obtain sequence information rsc.orgshimadzu.comfrontierspartnerships.orgnih.gov. While sequencing cyclic peptides by MS/MS can be more challenging than for linear peptides due to the lack of defined termini and complex fragmentation patterns, it remains a powerful approach rsc.orgshimadzu.comfrontierspartnerships.org. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is widely used for the analysis of complex mixtures, allowing for the separation and identification of individual cyclic peptides and their potential degradation products mdpi.comijpsjournal.comresearchgate.net. For Cyclopeptine (CID 15649435), MS2 data is available, showing characteristic fragment ions that provide clues about its structure nih.gov.

An example of MS2 data for this compound from PubChem nih.gov:

| m/z | Intensity (%) |

| 120.043368 | 0.45 |

| 134.095431 | 0.30 |

| 148.038363 | 0.08 |

| 160.075045 | 0.03 |

| 91.053477 | 0.02 |

| 281.1284542 [M+H]+ (Precursor) | - |

This type of fragmentation data is crucial for confirming the proposed structure of this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of cyclic peptides in solution researchgate.netsubr.edupnas.orgpku.edu.cn. CD spectra in the far-UV region (190-250 nm) are sensitive to the chiral environment of the peptide backbone and can provide information about the presence of α-helices, β-sheets, turns (such as β-turns and γ-turns), and random coil structures subr.edupku.edu.cn. Changes in solvent polarity, temperature, or pH can induce conformational changes that are detectable by CD spectroscopy subr.edupku.edu.cn. CD can confirm the formation of turns upon cyclization uwo.ca. The general CD profile can correspond to specific turn structures subr.edu. Vibrational Circular Dichroism (VCD) extends the capabilities of CD by examining vibrational transitions, offering more detailed conformational information and the potential to determine the absolute configuration of chiral centers in cyclic peptides, although this can be challenging for flexible molecules with multiple chiral centers rsc.org. CD spectra are used in the conformational analysis of cyclic peptides, allowing for comparison between different peptides or under varying conditions researchgate.net.

Advanced Chromatographic and Electrophoretic Separation Techniques

Efficient separation techniques are essential for isolating and purifying cyclic peptides from complex mixtures, as well as for analyzing their purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, purification, and analysis of cyclic peptides ijpsjournal.comresearchgate.netumontpellier.frwaters.com. These techniques separate compounds based on their differential interactions with a stationary phase as they are carried by a mobile phase. Reverse-phase HPLC (RP-HPLC) is commonly used for peptides, separating them based on hydrophobicity ijpsjournal.com. UPLC, an evolution of HPLC, uses smaller particle sizes and higher pressures to achieve faster separations, improved resolution, and increased sensitivity umontpellier.frchromatographytoday.comkoreascience.kr. HPLC and UPLC are critical for evaluating the purity of synthesized or isolated cyclic peptides and for detecting impurities researchgate.netwaters.com. Method development for cyclic peptide separation often involves optimizing parameters such as stationary phase chemistry (e.g., C4, C18), mobile phase composition (e.g., acetonitrile/water gradients), temperature, and the use of additives (e.g., formic acid, TFA) waters.comchromatographytoday.com. These techniques are often coupled with mass spectrometry (LC-MS or UPLC-MS) for online detection and identification of separated components mdpi.comijpsjournal.comresearchgate.net. The separation of closely related cyclic peptide isomers can be a significant analytical challenge that requires optimized chromatographic methods umontpellier.fr.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful analytical technique employed in cyclopeptide research for separation and analysis. longdom.org CE offers high separation efficiency, minimal sample requirements, and rapid analysis times, making it suitable for complex mixtures and limited sample volumes. longdom.org It has been utilized for the chiral separation of cyclopeptides, where synthetic cyclohexa- and cycloheptapeptides have been evaluated as chiral selectors. researcher.lifenih.gov Studies using CE in conjunction with nuclear magnetic resonance (NMR) spectroscopy have shed light on the chemical groups involved in analyte-selector interactions, providing information for the broader application of these cyclopeptides in separating drug enantiomers. researcher.lifenih.gov CE-frontal analysis has also been used to investigate the specific binding characteristics of integrins with RGD-containing fluorescently labeled cyclic peptides, enabling the determination of specific binding parameters even in the presence of nonspecific binding. nih.gov

Computational Chemistry and Bioinformatics Applications in Cyclopeptide Discovery

Computational chemistry and bioinformatics play a transformative role in the discovery, design, and optimization of cyclic peptides. cyclopeptide.comspringernature.comnih.gov These approaches address challenges such as peptide flexibility, limited experimental data, and complex conformational landscapes. nih.gov They facilitate the virtual screening of cyclic peptide libraries and the prediction of various properties. cyclopeptide.comspringernature.comnih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are essential computational tools for understanding the interactions between cyclic peptides and their biological targets, such as proteins. nih.govfrontiersin.orgmdpi.comresearchgate.net Molecular docking is used to predict the possible binding sites and preferred orientations of cyclic peptides on target proteins. frontiersin.orgresearchgate.net MD simulations provide insights into the dynamic behavior and stability of these complexes over time, revealing key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.govfrontiersin.orgmdpi.comresearchgate.net For instance, MD simulations have been used to explore the interaction mechanism between the cyclopeptide DC3 and the Androgen Receptor, identifying the most probable binding site and dominant interactions. frontiersin.org In another study, molecular docking and MD simulations were employed to investigate the interactions of antifungal cyclic lipopeptides with β-tubulin, suggesting that certain lipopeptides bind with higher affinity and exhibit stable interactions. mdpi.com Generating cyclic peptide conformational ensembles prior to docking, often through MD simulations, is a common approach to address the flexibility of these molecules. acs.org

Homology Modeling and De Novo Structure Prediction

Homology modeling is a computational technique used to construct three-dimensional structures of peptides or proteins based on the known structures of homologous sequences. This is particularly useful when experimental structures are unavailable. For example, homology modeling was employed to build the 3D structure of the cyclopeptide DC3 using a known template structure before performing docking and MD simulations. frontiersin.org While not explicitly detailed for this compound in the search results, homology modeling is a standard technique applicable to cyclopeptides when a suitable template exists. De novo structure prediction, on the other hand, aims to predict the 3D structure from the amino acid sequence alone, without relying on homologous structures. This is a more challenging task for cyclic peptides due to their conformational flexibility and the constraints imposed by the cyclic structure. nih.govresearchgate.net Despite the challenges, advances are being made to accurately predict the conformations adopted by cyclic peptides. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT, Conceptual DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Conceptual DFT (CDFT), are used to study the electronic structure, properties, and reactivity of molecules, including cyclopeptides. mdpi.comnih.govmdpi.comnih.gov DFT can be used to calculate molecular properties such as electronic densities, molecular and orbital energies (e.g., HOMO and LUMO), and chemical reactivity descriptors. mdpi.commdpi.com Conceptual DFT interprets electron density in terms of chemical concepts like electronegativity, hardness, softness, and electrophilicity to predict reactivity and stability. mdpi.com These calculations can provide insights into the behavior of peptides at the molecular level and have been applied to study the chemical reactivity and properties of marine cyclopeptides. mdpi.comnih.govmdpi.com DFT calculations can also be used in conjunction with molecular dynamics simulations to predict properties like NMR chemical shifts, aiding in the determination of cyclic peptide conformations in solution. rsc.orgresearchgate.net However, the computational cost and complexity of accurately modeling larger cyclopeptides using DFT can be limiting. acs.org

De Novo Peptide Sequencing Algorithms and Bioinformatics for Cyclic Peptides

De novo peptide sequencing algorithms and bioinformatics tools are crucial for identifying and characterizing cyclic peptides, especially from complex biological samples using mass spectrometry. worldscientific.comresearchgate.netbio.toolsbiorxiv.orgnih.gov Unlike linear peptides, cyclic peptides have different fragmentation patterns in mass spectrometry, making their de novo sequencing more challenging. researchgate.netbiorxiv.org Algorithms like CycloNovo have been developed specifically for de novo cyclopeptide sequencing from tandem mass spectra, utilizing approaches like de Bruijn graphs. researchgate.netbio.toolsbiorxiv.orgnih.gov These algorithms have enabled the identification of previously unreported cyclopeptides in various environments, including the human gut. biorxiv.orgnih.gov Bioinformatics resources and computational pipelines are being developed to address the challenges in high-throughput de novo sequencing and identification of cyclic peptides from mass spectrometry data. researchgate.netbio.toolsnih.govnih.gov

Machine Learning and Artificial Intelligence for Predictive Modeling (e.g., Membrane Permeability, Bioactivity)

Machine learning (ML) and artificial intelligence (AI) are increasingly applied in cyclopeptide research for predictive modeling of various properties, such as membrane permeability and bioactivity. cyclopeptide.comspringernature.comnih.govnih.govbiorxiv.orgnih.govoup.comresearchgate.netrsc.orgfrontiersin.org Predicting membrane permeability is particularly important for assessing the oral bioavailability and intracellular targeting potential of cyclic peptides, which is often limited by low permeability. biorxiv.orgoup.comresearchgate.netrsc.orgfrontiersin.org ML models are being developed to predict cyclic peptide permeability using various molecular features and deep learning techniques. biorxiv.orgoup.comresearchgate.netrsc.orgfrontiersin.org For example, the CycPeptMP model incorporates multi-level molecular features and data augmentation to enhance membrane permeability prediction accuracy. biorxiv.orgoup.com Another model, CPMP, based on the Molecular Attention Transformer, has shown robust performance in predicting membrane permeability across different cell lines. researchgate.netfrontiersin.org AI algorithms can also be used for de novo design of cyclic peptides with optimized functions and for predicting their structure and function based on desired characteristics. cyclopeptide.com ML-based quantitative structure-activity relationship (QSAR) models are used for screening large libraries of cyclopeptides to identify potential inhibitors against target proteins. nih.gov Despite the potential, developing accurate ML models for cyclic peptide properties is challenging due to their complex conformational landscapes and limited experimental data. nih.govoup.com

Development of Specialized Knowledge Bases and Databases (e.g., CyclicPepedia)

The increasing interest in cyclic peptides for therapeutic development has underscored the critical need for specialized knowledge bases and databases. These resources are essential for organizing vast amounts of data, facilitating research, and supporting computational approaches in cyclic peptide discovery and engineering. While general chemical and biological databases exist, a comprehensive resource specifically focused on the diverse aspects of both naturally occurring and synthetic cyclic peptides was historically lacking. oup.comresearchgate.net

To address this gap, specialized databases like CyclicPepedia have been developed. CyclicPepedia is a pioneering knowledge base designed to encompass a wide array of information on cyclic peptides. bohrium.comoup.comcncb.ac.cnbiosino.orgresearchgate.net As of recent reports, CyclicPepedia contains data on 8744 known cyclic peptides. bohrium.comoup.comcncb.ac.cnresearchgate.netgenophore.com The data within CyclicPepedia is extensive, covering various facets such as their sources, categorizations, structural characteristics, pharmacokinetic profiles, physicochemical properties, patented drug applications, and relevant publications. cncb.ac.cnbiosino.orgresearchgate.net

CyclicPepedia integrates data from multiple existing resources, including PubChem, DrugBank, UniProt, CyBase, DPL, APD, ConoServer, and Norine, to provide a more consolidated view of cyclic peptide information. genophore.com The database highlights the prevalence of natural cyclic peptides, which constitute a significant portion of its entries (62.50%). genophore.com A notable characteristic of the cyclic peptides included is their typical length, with most comprising 40 or fewer amino acids. bohrium.comgenophore.com The database also provides insights into the functional diversity of cyclic peptides, noting that many exhibit antimicrobial activity. bohrium.com

The architecture of CyclicPepedia is designed to be user-friendly, offering multiple search functionalities including full-text, advanced, structure, and sequence searches. biosino.org It also incorporates computational tools to aid researchers. bohrium.combiosino.org The development of such a comprehensive resource is crucial for supporting early-stage cyclic peptide drug development, providing benchmark datasets for artificial intelligence applications, and establishing a knowledge network for efficient data utilization. bohrium.com

Beyond general cyclic peptide databases, more specialized resources have also emerged. For instance, CycPeptMPDB is a database specifically focused on the membrane permeability of cyclic peptides. acs.orgcycpeptmpdb.com This database collects experimental membrane permeability data from published literature and patents. acs.org The latest version of CycPeptMPDB contains information for 7,991 structurally diverse cyclic peptides. cycpeptmpdb.com Such specialized databases are vital for understanding specific properties of cyclic peptides that are critical for their development as therapeutics.

Existing databases like CyBase and Norine also contain information on cyclic peptides, but their scope is often more limited or focused on specific subsets, such as cyclotides in CyBase or non-ribosomal peptides in Norine. oup.comresearchgate.netbiosino.org The development of integrated and comprehensive platforms like CyclicPepedia, alongside specialized databases like CycPeptMPDB, represents a significant advancement in the computational and analytical methodologies available for cyclopeptide research.

Below is a summary of the data content in CyclicPepedia:

| Data Category | Description |

| Number of Entries | 8744 cyclic peptides |

| Sources | Natural (62.50%), Synthetic (17.58%), Unknown (19%) researchgate.netgenophore.com |

| Information Included | Sources, Categorizations, Structure, Sequence, Pharmacokinetics, Physicochemical Properties, Patented Applications, Publications cncb.ac.cnbiosino.orgresearchgate.net |

| Sequence Length | Predominantly 40 amino acids or fewer bohrium.comgenophore.com |

| Noted Activities | Many have antimicrobial activity bohrium.com |

| Integrated Data Sources | PubChem, DrugBank, UniProt, CyBase, DPL, APD, ConoServer, Norine genophore.com |

Isolation, Identification, and Biodiversity of Natural Cyclopeptides

Natural Sources and Distribution of Cyclopeptine and Related Cyclopeptides

Natural cyclopeptides, including this compound and related compounds, exhibit a broad distribution across various life forms, reflecting their diverse biological roles. These compounds have been identified in fungi, plants, and marine organisms. nih.govresearchgate.neteurekaselect.comresearchgate.netfrontiersin.org

Fungal Origin

Fungi are a significant source of natural cyclopeptides. nih.govresearchgate.neteurekaselect.comresearchgate.net Notably, species within the Penicillium genus are known producers of this compound. researchgate.net Other fungal genera, such as Acremonium and Aspergillus, have also yielded various cyclopeptides. frontiersin.orgfrontiersin.orgrsc.orgnih.govmdpi.comnih.govvjs.ac.vn For instance, Aspergillus violaceofuscus, a fungus isolated from a marine sponge, has been shown to produce new cyclic peptides, including a cyclic tetrapeptide and an aspochracin-type cyclic tripeptide. frontiersin.orgfrontiersin.orgnih.govnih.gov Acremonium persicinum, another sponge-derived fungus, has yielded several new cyclopeptide compounds. mdpi.com

Plant Sources

Higher plants represent another rich reservoir of cyclopeptides. researchgate.neteurekaselect.com These compounds have been found in numerous plant families, including Rhamnaceae, Caryophyllaceae, and Annonaceae. ingentaconnect.comresearchgate.neteurekaselect.combenthamscience.com

Cyclopeptide alkaloids, a specific type of cyclopeptide, are particularly prevalent in the Rhamnaceae family, with the genus Ziziphus being a notable source. uantwerpen.beresearchgate.netresearchgate.netnih.govnih.gov Studies have identified cyclopeptide alkaloids like nummularine and spinanine derivatives from Ziziphus nummularia and Ziziphus spina-christi. nih.gov The presence of cyclopeptide alkaloids in Rhamnaceae plants is sometimes associated with a symbiotic relationship with Frankia species, an aerobic Gram-positive actinomycete found in root nodules. researchgate.netresearchgate.netnih.gov

The Caryophyllaceae family is known for producing Caryophyllaceae-type cyclopeptides. researchgate.netfrontiersin.orgresearchgate.netnih.govtandfonline.com These cyclopeptides, which can contain varying numbers of amino acid residues, have been isolated from several species within this family, including Sagina japonica and Arenaria oreophila. nih.govtandfonline.com Examples include sajaponicin C and D from Sagina japonica, and arenariphilin G and H from Arenaria oreophila. nih.govtandfonline.com

Other plant families reported to contain cyclopeptides include Araliaceae, Asteraceae, Euphorbiaceae, Fabaceae, Labiatae, Linaceae, Olacaceae, Rubiaceae, Rutaceae, Schizandraceae, and Violaceae. ingentaconnect.comresearchgate.neteurekaselect.com

Marine Organisms

Marine organisms, due to the immense biodiversity of the marine environment, are a vast source of natural products, including cyclopeptides. encyclopedia.pubnih.govmdpi.com Sponges (phylum Porifera) are particularly prolific producers of bioactive marine natural products, with cyclopeptides being a significant component. encyclopedia.pubnih.govmdpi.comnih.govmdpi.comnih.govacs.org Numerous cyclopeptides with diverse structures and activities have been isolated from various sponge species. encyclopedia.pubnih.govmdpi.comnih.govmdpi.comnih.govacs.org Examples include azumamides from Mycale izuensis and axinellins from Axinella carteri. encyclopedia.pubnih.gov

Ascidians (tunicates) are another marine source of cyclopeptides. encyclopedia.pubnih.govmdpi.commdpi.comnih.govmdpi.com Compounds like the didemnins, a class of cyclic depsipeptides, were first isolated from the Caribbean ascidian Trididemnum solidum. encyclopedia.pubmdpi.com While initially attributed to the ascidian, some marine natural products, including certain cyclopeptides, are now understood to be produced by symbiotic microorganisms associated with the host organism. mdpi.com

Marine bacteria and fungi associated with marine organisms also contribute to the diversity of marine-derived cyclopeptides. researchgate.netfrontiersin.orgfrontiersin.orgrsc.orgnih.govmdpi.comnih.govvjs.ac.vnmdpi.comresearchgate.net

Table 1: Examples of Natural Sources of Cyclopeptides

| Source Type | Organism/Genus | Examples of Cyclopeptides Found |

| Fungi | Penicillium | This compound |

| Fungi | Aspergillus | Versicotides, Violaceotide A, Sclerotiotide L, Cyclodipeptides |

| Fungi | Acremonium | Acremonpeptides, Aselacins |

| Plants (Rhamnaceae) | Ziziphus | Nummularine derivatives, Spinanine derivatives, Frangulanine |

| Plants (Caryophyllaceae) | Sagina japonica | Sajaponicin C and D |

| Plants (Caryophyllaceae) | Arenaria oreophila | Arenariphilin G and H |

| Marine Sponges | Mycale izuensis | Azumamides |

| Marine Sponges | Axinella carteri | Axinellins |

| Marine Ascidians | Trididemnum solidum | Didemnins |

| Marine Fungi | Aspergillus violaceofuscus | Violaceotide A, Sclerotiotide L |

| Marine Fungi | Acremonium persicinum | Acremonpeptides, Aselacins |

Interactive Table: Examples of Natural Sources of Cyclopeptides

Methodologies for Isolation and Purification from Complex Matrices

The isolation and purification of cyclopeptides from complex natural matrices require specialized methodologies to separate these compounds from other metabolites. frontiersin.orgrsc.orgnih.govmdpi.com

Chromatographic Fractionation and Purification Techniques

Chromatography plays a central role in the isolation and purification of natural cyclopeptides. frontiersin.orgresearchgate.netmdpi.commdpi.com Various chromatographic techniques are employed, often in combination, including:

Solid-Phase Extraction (SPE): Used for initial sample clean-up and fractionation. healthbiotechpharm.org

Column Chromatography: Traditional method using various stationary phases like silica (B1680970) gel. tandfonline.com

High-Performance Liquid Chromatography (HPLC): Widely used for both analytical and preparative purification, offering high resolution. healthbiotechpharm.orgnih.govresearchgate.net Semi-preparative HPLC with detectors like Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESIMS) is commonly used. nih.gov

Countercurrent Chromatography (CCC): A liquid-liquid chromatographic technique useful for separating compounds with similar polarities.

These techniques allow for the separation of cyclopeptides based on their polarity, size, and other chemical properties. The choice of specific methods and conditions depends on the source material and the target cyclopeptide. For example, purification of cyclopeptide alkaloids from Ziziphus species has involved semi-preparative HPLC with DAD and ESIMS detection, as well as HPLC-PDA-(HRMS)-SPE-NMR. nih.gov

High-Throughput Screening of Natural Product Libraries

High-throughput screening (HTS) of natural product libraries is a powerful approach for discovering new cyclopeptides with desired biological activities. This involves screening large collections of extracts or fractions from diverse natural sources against specific biological targets. While the search results did not provide specific details on HTS for this compound itself, the general principle applies to the discovery of various natural cyclopeptides. HTS often incorporates rapid analytical techniques, potentially including preliminary chromatographic separation and mass spectrometry, to quickly identify potential candidates for further isolation and characterization.

Table 2: Common Chromatographic Techniques for Cyclopeptide Isolation

| Technique | Description | Application in Cyclopeptide Isolation |

| Solid-Phase Extraction (SPE) | Uses a solid stationary phase to selectively adsorb compounds from a liquid. | Initial sample clean-up and rough fractionation. |

| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure. | Analytical and preparative purification, identification. |

| Countercurrent Chromatography (CCC) | Liquid-liquid chromatography without a solid support. | Separation of compounds with similar polarities. |

Interactive Table: Common Chromatographic Techniques for Cyclopeptide Isolation

Discovery of Novel this compound Analogues and Related Structures from Natural Sources

The exploration of natural products continues to be a significant avenue for the discovery of novel cyclopeptides, including analogues and related structures to compounds like this compound. These efforts often focus on diverse organisms such as fungi, plants, and marine invertebrates, which are known to produce a wide array of bioactive secondary metabolites. Cyclopeptides, characterized by their cyclic ring structure formed by amino acids, exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery mdpi.comencyclopedia.pub.

Marine-derived fungi, in particular, have proven to be a rich source of new cyclopeptide structures. For instance, co-cultivation of the mangrove fungi Phomopsis sp. K38 and Alternaria sp. E33 led to the isolation of two new cyclic tetrapeptides, cyclo (D-Pro-L-Tyr-L-Pro-L-Tyr) and cyclo (Gly-L-Phe-L-Pro-L-Tyr) nih.govphcog.com. These compounds demonstrated moderate to high antifungal activities. Another study on a marine gut fungus, Aspergillus flavipes, isolated from the isopod Ligia oceanica, yielded a novel cyclopeptide containing unusual amino acid residues: 5-methoxyanthranilic acid and 3-aminoacrylic acid tandfonline.com. The isolation of new anti-inflammatory cyclic peptides, including a cyclic tetrapeptide and an aspochracin-type cyclic tripeptide sclerotiotide L, from the marine sponge-derived fungus Aspergillus violaceofuscus further highlights the potential of marine fungi as sources of novel cyclopeptides with promising biological activities frontiersin.org. Additionally, seven new cyclopeptide compounds have been reported from Acremonium persicinum F10, a fungus derived from the marine sponge Phakellia fusca researchgate.net.

Higher plants also contribute to the diversity of isolated cyclopeptides. Cyclopeptide alkaloids, a specific class of cyclopeptides, have been isolated from various plant families, including Rhamnaceae and Olacaceae researchgate.netnih.gov. Research on the roots of Ziziphus oxyphylla led to the isolation of nine cyclopeptide alkaloids, five of which were previously undescribed, including O-desmethylnummularine-R and oxyphyllines-E and -F nih.gov. Similarly, investigation of the root bark of Ziziphus cambodiana resulted in the isolation of six new 14-membered ring cyclopeptide alkaloids, cambodines A–F, some possessing a rare terminal imidazolidinone ring rsc.org. From the root bark of Hymenocardia acida, three new cyclopeptide alkaloids were isolated for the first time from a natural source, in addition to the known compound hymenocardine (B1200558) acs.org.

The discovery of novel cyclopeptide analogues and related structures is often facilitated by advanced spectroscopic techniques, such as one-dimensional and two-dimensional nuclear magnetic resonance (NMR), mass spectrometry (MS), high-resolution electrospray ionization mass spectrometry (HRESIMS), and electronic circular dichroism (ECD) nih.govphcog.comtandfonline.comfrontiersin.orgrsc.org. These techniques are crucial for the detailed structural elucidation of these complex molecules. Furthermore, strategies like co-cultivation of microorganisms and the investigation of specific ecological niches, such as marine gut fungi, have proven effective in stimulating the production and subsequent discovery of novel natural products, including cyclopeptides nih.govphcog.comtandfonline.com.

The ongoing research into natural sources continues to expand the known chemical space of cyclopeptides, revealing compounds with unique structural features and diverse biological activities. These discoveries provide valuable lead compounds for further investigation and potential therapeutic development.

Here is a summary of some discoveries of novel cyclopeptides and related structures from natural sources:

| Source Organism(s) | Type of Organism | Novel Compounds Isolated | Key Findings/Characteristics | Citation |

| Phomopsis sp. K38 and Alternaria sp. E33 | Marine Fungi | cyclo (D-Pro-L-Tyr-L-Pro-L-Tyr), cyclo (Gly-L-Phe-L-Pro-L-Tyr) | Cyclic tetrapeptides with antifungal activity. | nih.govphcog.com |

| Aspergillus flavipes | Marine Gut Fungus | Novel cyclopeptide with 5-methoxyanthranilic acid and 3-aminoacrylic acid residues. | Contains unusual amino acids; first report from marine gut fungi. | tandfonline.com |

| Aspergillus violaceofuscus | Marine Fungus | Cyclic tetrapeptide, sclerotiotide L (cyclic tripeptide), diketopiperazine dimer. | Anti-inflammatory activity. | frontiersin.org |

| Acremonium persicinum F10 | Marine Fungus | Seven new cyclopeptide compounds. | Isolated from a sponge-derived fungus. | researchgate.net |

| Ziziphus oxyphylla | Higher Plant | O-desmethylnummularine-R, O-desmethylnummularine-R N-oxide, oxyphylline-E, oxyphylline-F. | Novel cyclopeptide alkaloids, some neutral. | nih.gov |

| Ziziphus cambodiana | Higher Plant | Cambodines A–F (six new 14-membered ring cyclopeptide alkaloids). | Some possess a rare terminal imidazolidinone ring. | rsc.org |

| Hymenocardia acida | Higher Plant | Three new cyclopeptide alkaloids. | Isolated from root bark. | acs.org |

Future Perspectives and Emerging Research Directions in Cyclopeptine Science

Advancements in Cyclopeptide-Based Therapeutics and Drug Development

Cyclic peptides, including cyclopeptines, represent a burgeoning class of therapeutic agents that bridge the gap between small molecules and large biologics. nih.govmusechem.com Their unique structural properties, such as high affinity, target specificity, and enhanced stability compared to linear peptides, make them ideal candidates for tackling challenging disease targets. musechem.com The development pipeline for cyclic peptide drugs is robust, with a steady stream of new approvals for a wide range of indications, including infectious diseases, metabolic disorders, and oncology. nih.govmdpi.com

Recent technological breakthroughs have significantly accelerated the discovery of novel cyclic peptide drug candidates. High-throughput screening platforms, such as phage display and mRNA display, enable the rapid identification of potent ligands from vast peptide libraries. musechem.comtandfonline.com These methods have moved the field beyond reliance on naturally occurring cyclic peptides, allowing for the de novo design of molecules against specific therapeutic targets. nih.govtandfonline.com The future of cyclopeptide therapeutics will likely see an expansion into intracellular targets, a frontier made accessible by engineering peptides with cell-penetrating capabilities. musechem.comresearchgate.net This will be crucial for modulating protein-protein interactions within the cell, which are implicated in numerous diseases. researchgate.net

Table 1: Examples of Recently Approved or Investigational Cyclic Peptide Drugs

| Drug Name (Example) | Therapeutic Area | Mechanism of Action (General) |

| Rezafungin | Antifungal | Inhibition of (1,3)-β-D-glucan synthase |

| Motixafortide | Cancer (Stem Cell Mobilization) | CXCR4 inhibitor |

| Zilucoplan | Generalized Myasthenia Gravis | Complement C5 inhibitor |

| Rusfertide | Polycythemia Vera | Hepcidin mimetic |

This table contains examples of cyclic peptide drugs and is not specific to cyclopeptine itself but illustrates the broader trend in the field.

Synergistic Integration of Computational and Experimental Approaches

The convergence of computational modeling and experimental validation is revolutionizing the design and optimization of cyclopeptines. researchgate.netnih.gov Computational tools are becoming indispensable for predicting the three-dimensional structures, conformational behaviors, and binding affinities of cyclic peptides, thereby reducing the time and cost associated with traditional trial-and-error laboratory methods. researchgate.netnih.gov

Molecular dynamics (MD) simulations, for instance, allow researchers to study the dynamic behavior of cyclopeptines in solution, providing insights into their structural stability and flexibility. springernature.com Machine learning and deep learning models are also emerging as powerful tools for predicting the structures of cyclic peptides, even those containing non-canonical amino acids, which are often used to enhance therapeutic properties. researchgate.net These in silico predictions are then validated and refined through experimental techniques. High-throughput screening of computationally designed libraries can rapidly identify promising candidates, which are then synthesized and tested in the lab. nih.gov This iterative cycle of computational design followed by experimental testing creates a powerful synergy that accelerates the discovery of cyclopeptines with desired therapeutic profiles. nih.govnih.gov

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The natural world remains a vast and largely untapped reservoir of novel cyclic peptides and the enzymatic machinery that produces them. A key future direction is the exploration of these undiscovered biosynthetic pathways. researchgate.netresearchgate.net Genome mining has emerged as a powerful strategy for identifying biosynthetic gene clusters (BGCs) that encode for nonribosomal peptide synthetases (NRPSs), the large, modular enzymes responsible for synthesizing cyclopeptines and other nonribosomal peptides. asm.orgnih.govacs.org These bioinformatic approaches can sift through massive genomic datasets to pinpoint novel NRPSs with unique catalytic domains, hinting at the production of new chemical structures. researchgate.net

Recent discoveries have revealed novel enzymes and unprecedented cyclization mechanisms. For example, studies on plant-derived cyclic peptides have identified BURP-domain cyclases, which are copper-dependent enzymes that can catalyze the formation of complex macrocycles. researchgate.netanl.govnih.gov In the biosynthesis of this compound itself, the key enzyme is this compound synthase, a type of NRPS, which works in concert with other enzymes like cyclopenase to construct the characteristic benzodiazepine (B76468) ring system. enzyme-database.orgqmul.ac.uk Researchers have also discovered radical S-adenosylmethionine (RaS) enzymes that install unusual macrocyclic linkages in peptide natural products. nih.gov The discovery and characterization of such novel enzymes not only expand our fundamental understanding of natural product biosynthesis but also provide new biocatalytic tools for chemoenzymatic synthesis and synthetic biology applications. researchgate.net

Table 2: Key Enzymes in this compound and Other Cyclic Peptide Biosynthesis

| Enzyme Name | Function | Organism Type (Example) |

| This compound Synthase | Non-ribosomal peptide synthesis of the this compound core | Fungi (e.g., Penicillium cyclopium) |

| Cyclopenase | Catalyzes ring contraction in the biosynthesis of related alkaloids | Fungi (e.g., Penicillium cyclopium) |

| BURP-domain Cyclases | Copper-dependent autocatalytic peptide cyclization | Plants |

| Radical SAM (RaS) Enzymes | Catalyze unique macrocyclization reactions | Bacteria |

| PBP-like Cyclases | Catalyze head-to-tail cyclization of peptides | Bacteria |

Expansion of this compound Analogue Chemical Space through Synthetic Biology and Chemical Synthesis

To fully exploit the therapeutic potential of cyclopeptines, it is crucial to generate a wide diversity of analogues for structure-activity relationship studies. Both synthetic biology and chemical synthesis are powerful engines for expanding this chemical space. nih.gov Synthetic biology approaches involve engineering the biosynthetic pathways of natural products. usda.gov By modifying the substrate specificity of NRPS domains or introducing tailoring enzymes from different pathways, researchers can create novel this compound derivatives within a microbial host. nih.govnih.gov This can lead to the production of libraries of related compounds that would be difficult to access through traditional synthesis alone. nih.gov

Concurrently, advances in chemical synthesis provide precise control over molecular architecture. researchgate.net Solid-phase peptide synthesis (SPPS) and novel solution-phase macrolactamization strategies enable the efficient construction of both natural cyclopeptines and their designed analogues. acs.org Chemical synthesis offers the flexibility to incorporate a vast array of non-canonical amino acids and synthetic linkers, allowing for the fine-tuning of properties like stability, potency, and cell permeability. acs.org The combination of synthetic biology for generating initial diversity and chemical synthesis for targeted optimization represents a comprehensive strategy for exploring the chemical space around the this compound scaffold. nih.gov

Addressing Challenges in Oral Bioavailability and Targeted Delivery for Cyclopeptide Drugs

A major obstacle limiting the widespread application of peptide-based therapeutics, including cyclopeptines, is their poor oral bioavailability. nih.govnih.gov When administered orally, peptides are susceptible to degradation by digestive enzymes and exhibit poor permeability across the intestinal epithelium. mdpi.comresearchgate.net Overcoming this challenge is a paramount goal for future research.

A variety of innovative strategies are being actively pursued. Structural modifications, such as incorporating non-natural amino acids, N-methylation, or "stapling" the peptide into a more rigid conformation, can enhance resistance to enzymatic degradation. mdpi.com Formulation-based approaches are also showing significant promise. These include the use of permeation enhancers that transiently open the tight junctions between intestinal cells, enzyme inhibitors to protect the peptide from degradation, and advanced drug delivery systems. nih.govscilit.com Nanoparticles, liposomes, and other nanocarriers can encapsulate the peptide, shielding it from the harsh gastrointestinal environment and facilitating its transport into the bloodstream. researchgate.net Furthermore, smart-ingestible devices, such as robotic pills or microneedle-containing capsules, are being developed to directly deliver the peptide payload to the intestinal wall, bypassing many of the traditional absorption barriers. nih.gov Success in these areas will be transformative, enabling the development of orally administered this compound drugs and dramatically improving patient compliance and convenience. researchgate.net

Q & A

Q. What are the recommended analytical techniques for verifying Cyclopeptine’s structural integrity and purity?

this compound’s characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirms cyclic structure and stereochemistry via proton and carbon-13 spectra .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for bioassays) using reversed-phase columns with trifluoroacetic acid (TFA)-based mobile phases .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., MALDI-TOF for intact mass analysis) . Batch-specific variations in salt content or impurities should be quantified via elemental analysis or ion chromatography for sensitive assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound’s safety profile (non-irritating, non-explosive) permits standard handling with precautions:

- Use nitrile gloves and safety goggles during synthesis or weighing .

- Work in a fume hood to avoid inhalation of fine powders .

- Dispose of waste via incineration or authorized chemical disposal services; avoid environmental release .

Q. How can researchers optimize this compound synthesis to minimize byproducts?

Key strategies include:

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with coupling agents like HBTU for cyclization efficiency .

- Cyclization Conditions : Employ dilute solutions (0.1–1 mM) to reduce intermolecular reactions and monitor via LC-MS .

- Purification : Gradient elution on C18 columns with acetonitrile/water (0.1% TFA) resolves cyclic vs. linear peptides .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis be mitigated for reproducible cellular assays?

Variability arises from residual TFA, peptide content discrepancies, or hygroscopicity. Solutions include:

- Peptide Content Analysis : Quantify via amino acid analysis or UV spectrophotometry to normalize concentrations .

- Lyophilization Controls : Standardize drying times and vacuum levels to minimize water content fluctuations .

- Bioassay Pre-Screening : Test each batch in pilot dose-response experiments to identify potency shifts .

Q. What experimental designs resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may stem from assay conditions or compound stability. Address via:

- Standardized Assay Buffers : Use consistent pH (7.4) and ionic strength (e.g., PBS) to reduce confounding variables .

- Stability Monitoring : Pre-incubate this compound in assay media (e.g., serum-containing solutions) and quantify degradation via HPLC .

- Orthogonal Assays : Compare results across functional (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) readouts .

Q. What methodologies elucidate this compound’s structure-activity relationships (SAR) for target engagement?

SAR studies require:

- Analog Synthesis : Modify side chains (e.g., D-amino acid substitutions) to probe binding pocket interactions .

- Computational Modeling : Perform molecular dynamics simulations to predict conformational flexibility and target docking .

- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

Accelerated stability testing under varied conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.